molecular formula C18H16N2O B2706993 1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 956753-10-9

1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2706993
CAS No.: 956753-10-9
M. Wt: 276.339
InChI Key: BOFWJVUVEURHRN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a benzyl group at the N1 position, a 3-methylphenyl substituent at the C3 position, and a formyl (-CHO) group at the C4 position. Pyrazole derivatives are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The presence of the aldehyde group at C4 enhances reactivity, enabling further functionalization for drug discovery applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(3-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-14-6-5-9-16(10-14)18-17(13-21)12-20(19-18)11-15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFWJVUVEURHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the benzyl and methylphenyl groups.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at the 4-position.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-Benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The benzyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against HepG2 (liver cancer), Jurkat (T-cell leukemia), and A549 (lung cancer) cells, showcasing promising results in inhibiting cell proliferation .

  • Case Study : In a study conducted by Zheng et al., a pyrazole-linked benzimidazole derivative demonstrated potent inhibition against multiple cancer cell lines, suggesting that modifications to the pyrazole structure can enhance its therapeutic efficacy .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The ability to inhibit inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of cytokine production and the inhibition of inflammatory mediators .

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have been extensively documented. Studies indicate that these compounds can inhibit both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) studies reveal that specific substitutions on the pyrazole ring can significantly enhance antibacterial activity .

Structure-Activity Relationships

The biological activity of this compound is influenced by its structural components. Modifications to the benzyl and methyl groups can lead to variations in potency and selectivity towards specific biological targets.

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases anticancer activity
Substitution on benzyl groupEnhances antimicrobial properties
Variation in methyl group positionAlters anti-inflammatory effects

Mechanism of Action

The mechanism by which 1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The specific pathways involved can vary depending on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Key Findings:

  • Para-substituted EDGs (e.g., 4-OCH₃ in 4c) maximize aromatic resonance, enhancing antioxidant activity .
  • Bulky substituents (e.g., 4-C₂H₅) may sterically hinder interactions with biological targets .

Key Findings:

  • Microwave synthesis reduces reaction times from hours to minutes and improves yields .
  • The target compound could benefit from optimized microwave protocols to enhance scalability.

Physicochemical and Spectral Properties

Comparative spectral data highlight substituent-driven variations:

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (CHO δ, ppm) Molecular Weight Lipophilicity (LogP)* Reference
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1628 9.1–9.32 276.29 3.2
1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 1629.76 9.7 306.33 3.8
Target Compound ~1640 (estimated) ~9.5 (estimated) 292.33 3.5

*Estimated using fragment-based calculations.

Key Findings:

  • Methoxy substituents increase molecular weight and LogP, which may affect bioavailability .

Biological Activity

1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to diverse pharmacological effects.

The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions and Vilsmeier-Haack reactions, which are effective for functionalizing nitrogen heterocycles. Its structure is pivotal for its biological activity, influencing interactions with enzymes and receptors in biological systems .

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer , anti-inflammatory , and antimicrobial properties. The following sections detail these activities.

Anticancer Activity

This compound has been evaluated for its anticancer potential across various cancer cell lines. Notably, studies have shown that compounds within the pyrazole family can inhibit the growth of several cancer types, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) .

Mechanism of Action:
The anticancer effects are primarily attributed to:

  • Inhibition of mTORC1 Activity : This pathway is crucial for cell growth and proliferation. Compounds similar to this compound have been shown to reduce mTORC1 activity, leading to increased autophagy and decreased tumor cell viability .
  • Microtubule Destabilization : Some derivatives have demonstrated the ability to disrupt microtubule assembly, further contributing to their cytotoxic effects .

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory agents. For instance, certain pyrazoles have shown efficacy comparable to standard anti-inflammatory drugs in reducing edema in animal models .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Initial findings suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a potential lead in the development of new antimicrobial agents .

Case Studies

Several studies have highlighted the biological activities of related pyrazole compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideAnticancerReduced mTORC1 activity; increased autophagy
1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazoleAntitumorInduced apoptosis in cancer cells
Various pyrazolesAnti-inflammatoryComparable efficacy to indomethacin

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